![molecular formula C30H31N3O6S B2367327 Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 497073-40-2](/img/structure/B2367327.png)
Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
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Overview
Description
The compound “Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate” is a complex organic molecule. It has a molecular formula of C30H31N3O6S, an average mass of 561.649 Da, and a mono-isotopic mass of 561.193359 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes an indole ring, which is a prevalent moiety in many biologically active compounds . It also contains a sulfanylacetyl group and a dimethoxybenzoyl group .Scientific Research Applications
Synthesis and Antifungal Evaluation
Research involving the synthesis of indoles and benzoate derivatives, such as in the work by Ergenç et al. (1990), explores the creation of compounds with potential antifungal properties. These studies focus on the chemical synthesis and evaluation of compounds for their biological activity, indicating a direction where the specified compound could be relevant, particularly in the development of new antifungal agents (Ergenç et al., 1990).
Biotransformation Studies
The study by León et al. (2009) on the biotransformation of UV filters suggests another area of research application for complex chemical compounds. Investigating how such compounds are metabolized can provide insights into their safety, environmental impact, and potential for bioaccumulation. This is particularly relevant for compounds used in pharmaceuticals and cosmetics (León et al., 2009).
Marine-Derived Fungal Compounds
The isolation of new benzoate derivatives from marine-derived fungi, as reported by Wang et al. (2017), highlights the exploration of natural sources for novel compounds. Such research demonstrates the potential of ethyl benzoate analogs in discovering new bioactive substances with applications in medicine and biotechnology (Wang et al., 2017).
Supramolecular Chemistry
Studies on the hydrogen-bonded supramolecular structures, like those by Portilla et al. (2007), reveal the intricate interactions at the molecular level that can influence the properties of materials. Research into the supramolecular chemistry of ethyl benzoate derivatives could contribute to the development of new materials with tailored properties for applications in nanotechnology, drug delivery, and material science (Portilla et al., 2007).
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O6S/c1-4-39-30(36)20-9-12-22(13-10-20)32-28(34)19-40-27-18-33(24-8-6-5-7-23(24)27)16-15-31-29(35)21-11-14-25(37-2)26(17-21)38-3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,31,35)(H,32,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNXGLYUSKCMNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate |
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